2,4-Dichloro-3-nitrophenol

Übersicht

Beschreibung

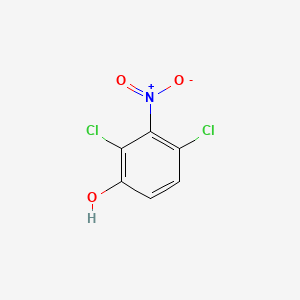

2,4-Dichloro-3-nitrophenol is an organic compound with the chemical formula C6H3Cl2NO3. It appears as a white crystalline solid with a melting point of approximately 130-132°C and a boiling point of about 360°C . This compound is slightly soluble in water but more soluble in organic solvents such as ether, benzene, and methylene chloride . It is primarily used as a dye intermediate, insecticide, and in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 3-nitrophenol in the presence of concentrated hydrochloric acid, followed by the addition of dichloromethane and nitric acid . The reaction yields an organic phase containing this compound, which is then separated and dried to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and chlorination processes. These methods typically use chlorinating agents such as chlorine gas or sulfuryl chloride and nitrating agents like nitric acid to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-3-nitrophenol undergoes various chemical reactions, including:

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst in ethanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 2,4-Dichloro-3-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-3-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its bactericidal, insecticidal, and antifungal properties.

Medicine: Explored for potential pharmaceutical applications due to its chemical reactivity.

Industry: Utilized in the production of other organic compounds, including drugs and pesticides.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-3-nitrophenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its bactericidal and insecticidal effects . The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, contributing to its antifungal properties .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-3-aminophenol: Formed by the reduction of 2,4-Dichloro-3-nitrophenol.

2,4-Dichloro-3-hydroxyphenol: Another chlorinated phenol with similar properties.

Uniqueness: this compound is unique due to its combination of nitro and chloro groups, which confer specific reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals sets it apart from other similar compounds .

Biologische Aktivität

2,4-Dichloro-3-nitrophenol (2C4NP) is an organic compound with significant biological activity, particularly in the fields of biochemistry and toxicology. This article explores its biochemical properties, modes of action, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The presence of both nitro and chloro groups contributes to its reactivity and biological effects. Its unique structure allows it to interact with various biological systems, influencing enzymatic activities and cellular processes.

Target Enzymes:

The primary targets of 2C4NP include specific enzymes in bacteria, particularly a two-component FAD-dependent monooxygenase (HnpAB) and a 1,2,4-benzenetriol dioxygenase (HnpC) . These enzymes facilitate the compound's degradation through biochemical pathways.

Biochemical Pathways:

The degradation of 2C4NP primarily occurs via the 1,2,4-benzenetriol pathway, leading to the formation of maleylacetate. The compound is metabolized by nitroreductases that catalyze the reduction of its nitro group to an amino group, a critical step in detoxifying nitroaromatic compounds .

Cytotoxicity and Genotoxicity

Studies have shown that 2C4NP exhibits cytotoxic effects on various cell types. For instance, it induces oxidative stress and influences cell signaling pathways related to inflammation . In laboratory settings, the compound's effects vary with dosage; low doses may induce mild oxidative stress without significant toxicity, while higher concentrations can lead to more severe cellular damage.

Case Study:

In vitro studies demonstrated that 2C4NP could cause chromosomal aberrations in V79 cells, indicating potential genotoxicity. Its metabolite, 2,4-dichloro-6-aminophenol (DCAP), was found to significantly increase sister chromatid exchanges (SCEs) and micronuclei formation in a concentration-dependent manner .

Pharmacokinetics

The bioavailability of 2C4NP is influenced by its interaction with various enzymes. Its transport within cells occurs through specific transporters that facilitate its movement across cellular membranes. The compound has been observed to localize in the cytoplasm and mitochondria, where it can exert its biological effects .

Environmental Impact

As a compound used in herbicides and other industrial applications, 2C4NP poses potential risks to human health and the environment. Its ability to induce oxidative stress and genotoxicity raises concerns about exposure levels in agricultural settings.

| Property | Details |

|---|---|

| Molecular Formula | |

| Primary Targets | HnpAB (monooxygenase), HnpC (dioxygenase) |

| Degradation Pathway | 1,2,4-benzenetriol pathway |

| Cytotoxic Effects | Induces oxidative stress; affects cell signaling |

| Genotoxic Potential | Causes SCEs and micronuclei in V79 cells |

Research Findings

Recent studies have highlighted the compound's potential applications beyond herbicides. Its bactericidal and antifungal properties are being explored for possible use in pharmaceuticals . Additionally, research into its role as a substrate for various enzymes suggests further avenues for investigation regarding its biochemical interactions.

Eigenschaften

IUPAC Name |

2,4-dichloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRZGZHZYONRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608286 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38902-87-3 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ionic liquids (ILs) advantageous over traditional organic solvents in the hydrogenation of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol?

A1: The research paper highlights that using ionic liquids (ILs) as solvents in the platinum nanoparticle-catalyzed hydrogenation of this compound to 2,4-Dichloro-3-aminophenol offers superior selectivity compared to traditional organic solvents []. This enhanced selectivity is crucial as it favors the desired product formation while minimizing unwanted byproducts. Additionally, the study found that functionalized ILs containing alcohol groups demonstrated excellent recyclability, further contributing to the sustainability and cost-effectiveness of the process []. This improved performance is attributed to the unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.